Ethyl 2-(4-methoxyphenoxy)propanoate
Overview
Description
Ethyl 2-(4-methoxyphenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This particular compound is known for its unique structure, which includes a methoxyphenoxy group attached to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-methoxyphenoxy)propanoate can be synthesized through the esterification of 2-(4-methoxyphenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous NaOH or HCl, reflux conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: 2-(4-methoxyphenoxy)propanoic acid and ethanol.
Reduction: 2-(4-methoxyphenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-methoxyphenoxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-(4-methoxyphenoxy)propanoate exerts its effects often involves interactions with specific molecular targets. For instance, it has been shown to interact with the transmembrane domain of the T1R3 subunit of the human sweet taste receptor, inhibiting its activity . This interaction is mediated through stabilizing interactions within the ligand pocket of the receptor .
Comparison with Similar Compounds
Ethyl 2-(4-methoxyphenoxy)propanoate can be compared to other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenoxy)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-15-12(13)9(2)16-11-7-5-10(14-3)6-8-11/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFMBUHREWMBOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603351 | |
Record name | Ethyl 2-(4-methoxyphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111479-08-4 | |
Record name | Ethyl 2-(4-methoxyphenoxy)propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111479-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-methoxyphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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